molecular formula C16H15N3O2 B2997407 Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate CAS No. 939241-52-8

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate

Cat. No.: B2997407
CAS No.: 939241-52-8
M. Wt: 281.315
InChI Key: BQFRJZMGVAZOHN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is an organic compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide array of pharmacological activities . The benzimidazole structure is an isostere of naturally occurring nucleotides, such as purine, which allows its derivatives to interact effectively with biopolymers in living systems . This compound is built on this versatile foundation, substituted at the 1-position with an ethyl acetate group and at the 2-position with a 3-pyridyl (meta-pyridyl) ring. This specific molecular architecture suggests potential for diverse applications in scientific research. Benzimidazole derivatives, in general, have been extensively investigated and shown significant activity as anticancer agents, antimicrobials, antifungals, and anti-ulcer agents (e.g., as proton pump inhibitors) . The synthesis and characterization of novel benzimidazole derivatives, including those with pyridyl substitutions, remain a key focus in the development of new therapeutic agents and chemical tools . As a research chemical, this product is intended for laboratory use to further explore these potential applications and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFRJZMGVAZOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate typically involves the following steps:

  • Benzimidazole Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

  • Substitution Reaction: The 3-pyridyl group is introduced through a substitution reaction, where the pyridine derivative reacts with the benzimidazole core.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally analogous benzimidazolyl acetates (Table 1):

Compound Name Substituent on Benzimidazole Ester/Acetate Group Key Functional Groups Reference ID
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate 3-Pyridyl Ethyl acetate Pyridine, benzimidazole
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Methyl Ethyl acetate Methyl, benzimidazole
Ethyl 2-(hexylthio)benzimidazolyl acetate Hexylthio Ethyl acetate Thioether, benzimidazole
Ethyl 2-benzothiazolyl acetate Benzothiazole Ethyl acetate Benzothiazole
Ethyl 2-(3-(2,4-dichlorobenzyl)trioxoacetate) 2,4-Dichlorobenzyl Ethyl acetate Trioxoimidazolidine

Key Observations :

  • Thioether-linked derivatives (e.g., hexylthio) exhibit increased lipophilicity, which may improve membrane permeability .
  • Benzothiazole analogs lack the pyridine moiety but share similar synthetic routes, emphasizing the versatility of benzimidazole-based scaffolds .

Key Observations :

  • DMF is a common solvent for N-alkylation due to its polar aprotic nature, facilitating nucleophilic substitution .
  • Hydrazine hydrate is universally used for hydrazide formation, but yields depend on reaction time and stoichiometry .
  • Microwave-assisted synthesis (e.g., for pyrazolines) offers reduced reaction times compared to traditional reflux methods .

Biological Activity

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article delves into the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-pyridyl-1H-benzimidazole with ethyl chloroacetate. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzimidazole derivatives, including this compound. For instance, a study demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with a pyridine ring have shown enhanced activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity (MIC µg/mL)Target Organisms
This compound50Staphylococcus aureus, E. coli
Benzimidazole derivative A25Pseudomonas aeruginosa
Benzimidazole derivative B100Candida albicans

Antioxidant Activity

The antioxidant capabilities of this compound have been explored through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and lipid peroxidation inhibition tests. These studies indicate that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of the benzimidazole moiety that stabilizes free radicals .

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
This compound4540
Standard (Ascorbic Acid)9085

Study on Antimicrobial Efficacy

In one notable case study, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against multiple pathogens. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study on Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound, revealing that it significantly reduced oxidative stress markers in vitro. The results suggested potential applications in preventing oxidative damage in biological systems, which could be beneficial in developing therapeutic agents for diseases associated with oxidative stress .

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